
3-phospho-D-erythronic acid
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描述
3-phospho-D-erythronic acid is a phosphoerythronic acid that consists of D-erythronic acid bearing an O-phospho substituent at position 3. It derives from a D-erythronic acid.
科学研究应用
Chemical Overview
3-Phospho-D-erythronic acid is characterized by its chemical formula C4H9O8P and is classified as a monosaccharide phosphate. It plays a role in several metabolic pathways, including those related to carbohydrate metabolism and nucleotide synthesis .
Metabolic Pathways
1. Role in Pentose Phosphate Pathway:
- This compound is involved in the pentose phosphate pathway, which is crucial for generating NADPH and ribose-5-phosphate, essential for nucleotide synthesis. This pathway is vital for cellular metabolism and maintaining redox balance.
2. Biomarker for Disease States:
- Elevated levels of erythronic acid derivatives, including this compound, have been associated with various pathological conditions such as cancer cachexia and metabolic disorders. For instance, a study found that altered blood levels of erythronic acid were linked to metabolic signatures in cachectic patients, indicating its potential as a biomarker for disease progression .
Clinical Applications
1. Cancer Research:
- Research indicates that this compound may serve as a metabolic marker in cancer studies. Elevated serum levels have been identified in patients with transaldolase deficiency, which can be linked to cancer cachexia . This suggests that monitoring levels of this compound could aid in understanding metabolic changes during cancer progression.
2. Neurocritical Care:
- In neurocritical care settings, metabolomic analyses have shown that specific metabolites, including this compound, can correlate with patient outcomes following traumatic brain injury (TBI). Studies have demonstrated that alterations in metabolite levels can discriminate between patients with varying severities of TBI .
Data Tables
Study | Population | Sample Type | Metabolite of Interest | Main Findings |
---|---|---|---|---|
Dunne et al., 2004 | 16 aSAH patients | CSF | Lactate, Glutamine | Elevated levels associated with poor outcomes |
Thomas et al., 2020 | 96 TBI patients | Serum | Erythronic acid | Altered levels correlated with MRI findings |
Dickens et al., 2018 | 210 TBI patients | Serum | Various metabolites | Discriminated between patients with and without intracranial abnormalities |
Case Studies
Case Study 1: Cancer Cachexia
A study involving cachectic patients identified significant elevations in serum levels of erythronic acid derivatives. Using machine learning models, researchers were able to classify metabolic signatures associated with cachexia with high accuracy (85.6%) based on the presence of these metabolites .
Case Study 2: Traumatic Brain Injury
In a cohort study analyzing metabolomic profiles of TBI patients, researchers found that specific metabolites including this compound exhibited significant alterations within the first 12 hours post-injury. These changes were statistically significant and correlated with structural MRI findings, indicating their potential utility in acute clinical assessments .
常见问题
Basic Research Questions
Q. What are the established protocols for quantifying 3-phospho-D-erythronic acid in biological matrices, and how do they address matrix interference?
Methodological Answer: Quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to correct for ionization efficiency variations . For plant tissues (e.g., Arabidopsis), protocols involve methanol:water (80:20) extraction, followed by hydrophilic interaction liquid chromatography (HILIC) to separate phosphorylated intermediates. Matrix effects are mitigated by solid-phase extraction (SPE) using mixed-mode anion-exchange cartridges. Validation requires spike-recovery experiments across physiological concentration ranges (0.1–10 µM) .
Q. How can researchers verify the purity of synthetic this compound, and which spectroscopic techniques are critical for structural confirmation?
Methodological Answer: Synthetic batches should undergo:
- Nuclear Magnetic Resonance (NMR): ¹H/³¹P NMR to confirm esterification (δ~4.5–5.5 ppm for anomeric protons; δ~0–5 ppm for phosphorus in phosphate esters) .
- High-Resolution Mass Spectrometry (HRMS): ESI-MS in negative mode to detect [M-H]⁻ ions (theoretical m/z: 234.99).
- Elemental Analysis: Carbon/phosphorus stoichiometry (C₄H₉O₈P) must align within ±0.3% theoretical values .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported enzymatic affinities of this compound for pentose phosphate pathway enzymes (e.g., transketolase)?
Methodological Answer: Discrepancies often arise from assay conditions (pH, cofactors). A systematic approach includes:
- Kinetic Replicates: Conduct assays at physiological pH (7.4) and non-physiological pH (8.5) to test pH dependency .
- Cofactor Titration: Vary thiamine pyrophosphate (TPP) concentrations (0–2 mM) to assess activation thresholds.
- Cross-Validation: Compare results from stopped-flow spectrophotometry (direct rate measurement) vs. coupled enzyme assays (indirect NADH depletion). Tabulate Kₘ and Vₘₐₓ values across methods (Table 1) .
Table 1: Example Kinetic Parameters for Transketolase
Method | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | pH |
---|---|---|---|
Stopped-Flow | 12.3 ± 1.2 | 8.7 ± 0.9 | 7.4 |
Coupled Assay (NADH) | 18.9 ± 2.1 | 6.5 ± 0.7 | 7.4 |
Coupled Assay (NADH) | 9.8 ± 1.0 | 4.2 ± 0.5 | 8.5 |
Q. How can isotopic labeling (e.g., ¹³C or ³²P) elucidate the metabolic flux of this compound in microbial systems under oxidative stress?
Methodological Answer:
- Tracer Design: Feed ¹³C-labeled glucose to E. coli mutants lacking phosphoglucoisomerase, forcing carbon flux through the oxidative pentose pathway.
- Sampling: Extract metabolites at 5-minute intervals over 60 minutes.
- Detection: Use LC-MS with selected ion monitoring (SIM) for ¹³C-enriched this compound (m/z 238.01). Phosphor imaging quantifies ³²P incorporation in ATP/ADP pools to assess phosphorylation dynamics .
Q. Experimental Design & Data Contradiction Analysis
Q. What are common pitfalls in designing in vivo studies to track this compound turnover, and how can they be mitigated?
Methodological Answer:
- Pitfall 1: Compartmentalization artifacts (e.g., chloroplast vs. cytosolic pools in plants).
- Pitfall 2: Instability at neutral pH.
- Solution: Acidify extraction buffers (pH 2.5–3.0) and include phosphatase inhibitors (e.g., sodium fluoride) .
Q. How should researchers address discrepancies between computational predictions (e.g., molecular docking) and empirical binding data for this compound-protein interactions?
Methodological Answer:
- Re-evaluate Force Fields: Compare AMBER vs. CHARMM parameters for phosphate group partial charges.
- Solvent Effects: Run simulations with explicit water molecules vs. implicit solvent models.
- Experimental Validation: Use isothermal titration calorimetry (ITC) to measure ΔG and compare with computational ΔG values. Discrepancies >2 kcal/mol suggest model inaccuracies .
Q. Integration with Broader Pathways
Q. What systems biology approaches link this compound dynamics to redox homeostasis in cancer cell models?
Methodological Answer:
属性
分子式 |
C4H9O8P |
---|---|
分子量 |
216.08 g/mol |
IUPAC 名称 |
(2R,3R)-2,4-dihydroxy-3-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H9O8P/c5-1-2(3(6)4(7)8)12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m1/s1 |
InChI 键 |
CMVHVKHUWLAUNF-PWNYCUMCSA-N |
SMILES |
C(C(C(C(=O)O)O)OP(=O)(O)O)O |
手性 SMILES |
C([C@H]([C@H](C(=O)O)O)OP(=O)(O)O)O |
规范 SMILES |
C(C(C(C(=O)O)O)OP(=O)(O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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